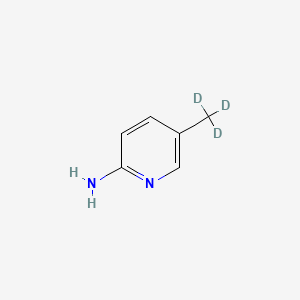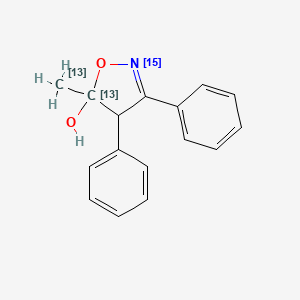
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N
概要
説明
“4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” is a chemical compound with the molecular formula C1413C2H1515NO2 and a molecular weight of 256.27 . It is used for proteomics research . It is an intermediate for the preparation of Isotope Labelled Valdecoxib .
Molecular Structure Analysis
The molecular structure of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” consists of 14 carbon atoms (including 2 carbon-13 isotopes), 15 hydrogen atoms, 1 nitrogen-15 isotope, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N” are not fully detailed in the available resources. It is known to be an off-white solid .科学的研究の応用
Chemical Synthesis and Applications
Cyclooxygenase-2 Inhibition
4,5-Diphenyl-4-isoxazolines, chemically related to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, have been studied as inhibitors of cyclooxygenase-2 (COX-2). These compounds, with different substituents, exhibit varying levels of analgesic and anti-inflammatory activities. A specific compound within this group demonstrated potent and selective COX-2 inhibition, highlighting its potential in medicinal chemistry (Habeeb, Rao, & Knaus, 2001).
Dipolar Cycloaddition Reactions
The compound has been utilized in dipolar cycloaddition reactions with diphenylnitrilimine, leading to the formation of spiro[furan-pyrazolin]ones. This demonstrates its reactivity and utility in organic synthesis, offering insights into novel chemical pathways and molecular structures (Štverková, Ẑák, & Jonas, 1995).
Anti-Tubercular Activity
N-substituted derivatives of 4,5-dihydro-1,2-oxazol-4-yl compounds have been synthesized and evaluated for their anti-tubercular activity. This research underscores the compound's potential in developing new therapeutic agents for treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).
Photophysical Properties
Studies on pyrazoline derivatives with triphenyl and ester components, closely related to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, have shown significant solvent effects on their absorption and fluorescence properties. Such compounds are useful in understanding solvent-structure interactions and may have applications in materials science (Şenol et al., 2020).
Liquid Crystal Research
Unsymmetrical diphenylisoxazoles, which are structurally related to the compound , have been synthesized and analyzed for their mesogenic properties. This research contributes to the field of liquid crystals, exploring the effects of molecular structure on liquid crystalline phases (Brown & Styring, 2003).
Antimicrobial Activities
Triazole derivatives, including structures similar to 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents, a crucial area in pharmaceutical research (Bektaş et al., 2007).
Safety And Hazards
特性
IUPAC Name |
5-(113C)methyl-3,4-diphenyl-(513C,215N)4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3/i1+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-JZTCLKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1(C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol-13C2, 15N | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

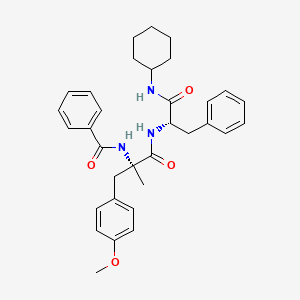

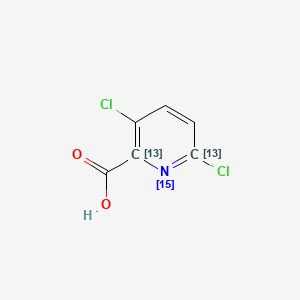
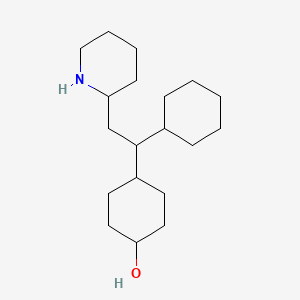

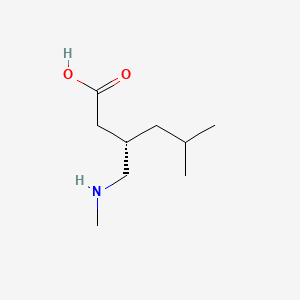
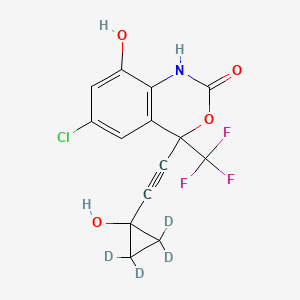
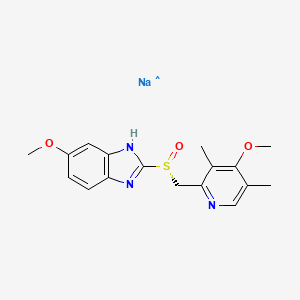

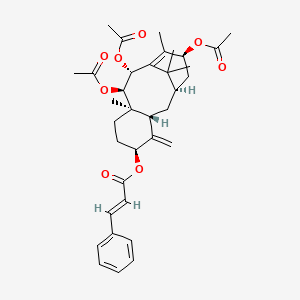
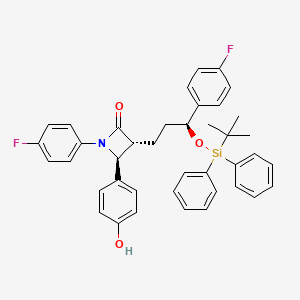
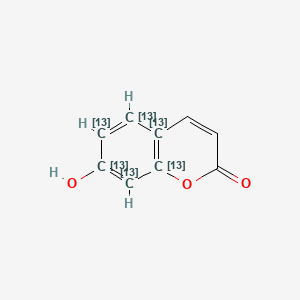
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
